2,4-dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
CAS No.: 1421526-77-3
Cat. No.: VC6233911
Molecular Formula: C13H14Cl2N2O3S
Molecular Weight: 349.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421526-77-3 |
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Molecular Formula | C13H14Cl2N2O3S |
Molecular Weight | 349.23 |
IUPAC Name | 2,4-dichloro-5-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |
Standard InChI | InChI=1S/C13H14Cl2N2O3S/c1-8-5-13(12(15)7-11(8)14)21(18,19)16-4-3-10-6-9(2)17-20-10/h5-7,16H,3-4H2,1-2H3 |
Standard InChI Key | COQPFBCOMKWSHH-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CC(=NO2)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 2,4-dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, reflects its molecular architecture:
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A benzenesulfonamide backbone with chloro substituents at positions 2 and 4, a methyl group at position 5, and a sulfonamide group at position 1.
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The N-substituent comprises a 2-(3-methylisoxazol-5-yl)ethyl moiety, introducing a heterocyclic isoxazole ring.
The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, contributes to the molecule’s polarity and potential hydrogen-bonding capacity . The dichloro and methyl groups enhance lipophilicity, which may influence membrane permeability and pharmacokinetic properties .
Synthetic Routes and Optimization
Core Benzenesulfonamide Synthesis
The synthesis of 2,4-dichloro-5-methylbenzenesulfonamide derivatives typically begins with 2,4-dichloro-5-methylbenzenesulfonyl chloride as a key intermediate. Reacting this intermediate with amines under nucleophilic substitution conditions yields target sulfonamides . For example, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in acetonitrile/water mixtures has been shown to enhance reaction efficiency for analogous compounds .
General Procedure:
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Sulfonylation: React 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-(3-methylisoxazol-5-yl)ethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile).
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Base Activation: Use potassium carbonate (K₂CO₃) to deprotonate the amine, facilitating nucleophilic attack on the sulfonyl chloride.
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Purification: Isolate the product via crystallization or column chromatography .
Challenges in Isoxazole Incorporation
Introducing the 3-methylisoxazol-5-yl group requires careful selection of protective groups and reaction conditions. Isoxazole rings are sensitive to strong acids and bases, necessitating mild synthetic protocols. A reported method involves:
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Cyclocondensation: Reacting hydroxylamine with β-keto esters to form the isoxazole ring .
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Alkylation: Coupling the isoxazole derivative with ethylenediamine derivatives to form the ethyl linker .
Physicochemical Characterization
Spectroscopic Data
While experimental data for this specific compound are unavailable, analogous benzenesulfonamides provide reference benchmarks:
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IR Spectroscopy: Strong absorption bands near 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C-Cl) .
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NMR Spectroscopy:
Crystallographic Analysis
X-ray diffraction studies of related sulfonamides reveal:
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Planar aromatic rings with dihedral angles of 40–50° between the benzene and heterocyclic rings .
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Hydrogen-bonding networks involving sulfonamide NH and oxygen atoms, influencing crystal packing and stability .
Biological Activity and Mechanisms
Antimicrobial Applications
Trifluoromethyl-substituted benzenesulfonamides demonstrate antimalarial activity by targeting dihydropteroate synthase (DHPS), a folate biosynthesis enzyme . Although this compound lacks a trifluoromethyl group, its chloro and methyl substituents may confer similar efficacy against parasitic enzymes .
Future Directions
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